LogP Shift Relative to Mono-Fluoro Analog: Lipophilicity Tuning for CNS Penetration
The 3,4-difluorophenyl substitution in the target compound (CAS 1082950-39-7) confers a computed LogP of approximately 2.28 (ChemBase-calculated LogP: 1.93), representing a measurable increase in lipophilicity compared to the mono-fluoro analog 4-[5-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 441033-40-5), which has a PubChem-computed XLogP3 of 2.0 . The addition of a second fluorine atom introduces approximately +0.3 LogP units, a difference that can shift CNS multiparameter optimization (MPO) scores and influence passive membrane permeability when the building block is elaborated into lead compounds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.28 (computed, ChemBase; alternate LogP 1.93), MW 263.29 |
| Comparator Or Baseline | CAS 441033-40-5: XLogP3 2.0 (PubChem-computed), MW 245.29 |
| Quantified Difference | ΔLogP ≈ +0.3; ΔMW = +18 Da (additional fluorine atom) |
| Conditions | Computed LogP values from ChemBase (target) and PubChem XLogP3 (comparator); different calculation algorithms |
Why This Matters
For CNS-targeted programs, LogP in the 2-3 range is often desirable; the ~0.3 LogP difference vs. the mono-fluoro analog allows medicinal chemists to select the building block that best matches their target product profile without resorting to post-coupling lipophilicity adjustment.
- [1] ChemBase. CBID 265666. Computed Properties: LogP 1.934 (JChem). http://www.chembase.cn/molecule-265666.html View Source
- [2] PubChem. CID 12042411. 4-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]piperidine. XLogP3: 2.0. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. ACS Chem Neurosci. 2010;1(6):435-449. Moving beyond rules: CNS MPO desirability and LogP. View Source
